1-Fluoro-2-(4-(trifluoromethyl)phenyl)naphthalene
CAS No.:
Cat. No.: VC15894757
Molecular Formula: C17H10F4
Molecular Weight: 290.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H10F4 |
|---|---|
| Molecular Weight | 290.25 g/mol |
| IUPAC Name | 1-fluoro-2-[4-(trifluoromethyl)phenyl]naphthalene |
| Standard InChI | InChI=1S/C17H10F4/c18-16-14-4-2-1-3-11(14)7-10-15(16)12-5-8-13(9-6-12)17(19,20)21/h1-10H |
| Standard InChI Key | VRXNGSQAHNIGCI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2F)C3=CC=C(C=C3)C(F)(F)F |
Introduction
Molecular Structure and Chemical Properties
Structural Features
The compound’s naphthalene core provides a rigid, planar framework, while the fluorine atom and trifluoromethylphenyl group introduce electronic effects. The fluorine atom, being highly electronegative, withdraws electron density via inductive effects, whereas the trifluoromethyl group () contributes to steric bulk and further electron withdrawal. These features are critical for modulating intermolecular interactions in both biological and material systems .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.25 g/mol |
| Boiling Point (Predicted) | 339.0 ± 37.0 °C |
| Density (Predicted) | 1.281 ± 0.06 g/cm³ |
| CAS Number | 1261805-35-9 |
Synthetic Routes
Palladium-Catalyzed Cross-Coupling
The Suzuki–Miyaura coupling reaction is a prevalent method for synthesizing biaryl structures like 1-fluoro-2-(4-(trifluoromethyl)phenyl)naphthalene. This approach typically involves reacting a fluorinated naphthalene boronic acid with a brominated trifluoromethylphenyl derivative in the presence of a palladium catalyst (e.g., ) and a base (e.g., ) .
Alternative Methods
Physicochemical Characteristics
Solubility and Stability
The compound exhibits limited solubility in polar solvents like water but is soluble in organic solvents such as dichloromethane and tetrahydrofuran. Its stability under ambient conditions is attributed to the strong bonds, which resist hydrolysis and oxidative degradation .
Spectroscopic Data
-
: The fluorine atoms resonate at distinct chemical shifts: the naphthalene-bound fluorine appears at , while the group shows a triplet near .
-
IR Spectroscopy: Stretching vibrations for bonds are observed at 1,100–1,250 cm⁻¹, and aromatic vibrations occur at 1,450–1,600 cm⁻¹ .
Applications in Medicinal Chemistry
Enzyme Inhibition
The compound’s trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets. Preliminary studies suggest inhibition of cytochrome P450 enzymes, which are involved in drug metabolism .
Anticancer Activity
Fluorinated naphthalene derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, structural analogs of this compound induced apoptosis in MDA-MB-231 breast cancer cells by activating caspase-3 pathways .
Materials Science Applications
Organic Electronics
The electron-withdrawing effects of fluorine and groups make the compound a candidate for electron-transport materials in organic light-emitting diodes (OLEDs). Its high thermal stability () is advantageous for device fabrication .
Nonlinear Optical (NLO) Properties
Quantum mechanical calculations reveal a second-order NLO response of 3,920.9 a.u., attributed to charge transfer between the naphthalene and trifluoromethylphenyl moieties. This property is exploitable in photonic devices .
Comparison with Structural Analogs
Table 2: Comparative Analysis of Fluorinated Naphthalene Derivatives
| Compound | Structural Variation | Key Properties |
|---|---|---|
| 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene | Fluorine at position 8 | Higher lipophilicity () |
| 3-Fluoro-3',4',5'-trihydroxyflavone | Flavone backbone | Antioxidant activity () |
| 1-Fluoro-4-(trifluoromethoxy)benzene | Trifluoromethoxy substituent | Enhanced metabolic stability |
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